3-(Dipropylcarbamoyl)benzoic acid
Overview
Description
3-(Dipropylcarbamoyl)benzoic acid (3-DPCA) is an important intermediate in the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile starting material for the synthesis of a wide range of compounds, including heterocyclic compounds, nitro compounds, and carboxylic acids. 3-DPCA is a key intermediate in the synthesis of drugs used in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
Scientific Research Applications
Polymerizable Benzoic Acid Derivatives
Kishikawa, Hirai, and Kohmoto (2008) synthesized a polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, which exhibited a smectic A liquid crystal phase. This derivative's potential in polymer synthesis and its structural stability during polymerization processes highlight its significance in materials science (Kishikawa, Hirai, & Kohmoto, 2008).
Environmental Distribution and Controversy
Del Olmo, Calzada, and Nuñez (2017) discussed benzoic acid derivatives' widespread occurrence in the environment, their presence in water, soil, and air, and their controversial effects, particularly highlighting the need for understanding their environmental impact and potential public health concerns (Del Olmo, Calzada, & Nuñez, 2017).
Antibacterial Properties
Satpute, Gangan, and Shastri (2018) synthesized novel ester/hybrid derivatives of 3-hydroxybenzoic acid and tested them for antibacterial activity. This research indicates the potential of benzoic acid derivatives in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).
Coordination Polymers for Sensing Applications
Zheng et al. (2021) studied coordination polymers based on 3-(3-carboxypropoxy)benzoic acid for detecting picric acid, demonstrating the utility of benzoic acid derivatives in developing sensitive detection methods for specific compounds (Zheng et al., 2021).
Role in Biosynthesis of Natural Products
Kang, Shen, and Bai (2012) covered the biosynthesis of AHBA-derived natural products, indicating the role of benzoic acid derivatives as precursors in the synthesis of various organic compounds (Kang, Shen, & Bai, 2012).
Adsorption Studies for Environmental Applications
Mahani, Amiri, and Noroozmahani (2017) investigated the adsorption of benzoic acid on carbon nanotubes, suggesting its potential in environmental remediation and wastewater treatment (Mahani, Amiri, & Noroozmahani, 2017).
Thermodynamic and Structural Studies
Studies by Świsłocka, Regulska, Samsonowicz, and Lewandowski (2013), and Pham, Taylor, and Henson (2013) delved into the thermodynamic properties and molecular structure of benzoic acid derivatives, contributing to our understanding of their chemical properties and behavior (Świsłocka et al., 2013); (Pham, Taylor, & Henson, 2013).
Innovative Uses in Wastewater Treatment
Martinez-Quiroz et al. (2017) reported the use of carbamoyl benzoic acids in the coagulation-flocculation process of wastewater, indicating the potential application of benzoic acid derivatives in water treatment (Martinez-Quiroz et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(dipropylcarbamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(10-11)14(17)18/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOWTCBXKHFAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155338 | |
Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126926-35-0 | |
Record name | 3-[(Dipropylamino)carbonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126926-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-((dipropylamino)carbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.